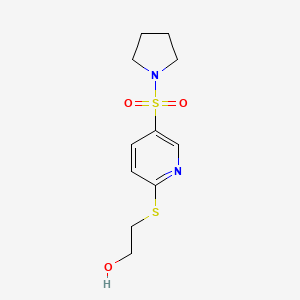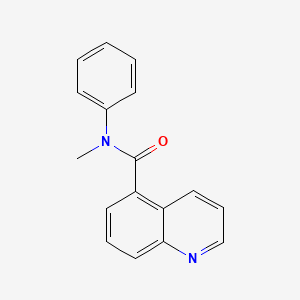
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications in various medical conditions, including addiction, depression, and cancer.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 involves the inhibition of HDAC, which leads to increased acetylation of histones and other proteins. This, in turn, results in changes in gene expression that can have therapeutic effects. HDAC inhibitors have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has been shown to have a range of biochemical and physiological effects. In animal studies, 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has been shown to reduce drug-seeking behavior and drug-induced euphoria. 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has also been shown to have antidepressant effects and to improve cognitive function in animals and humans.
Advantages and Limitations for Lab Experiments
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, like all experimental compounds, 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has limitations. It can be toxic at high doses and may have off-target effects that need to be carefully controlled for in experiments.
Future Directions
There are several future directions for research on 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109. One area of interest is the potential use of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 in the treatment of cancer. HDAC inhibitors have been shown to have anti-tumor effects, and 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 may have a role to play in this area. Another area of interest is the potential use of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HDAC inhibitors have been shown to have neuroprotective effects, and 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 may have a role to play in this area as well. Finally, further research is needed to fully understand the mechanism of action of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 and to identify any potential off-target effects that need to be carefully controlled for in experiments.
Synthesis Methods
The synthesis of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 involves the reaction of 4-hydroxybenzaldehyde with N-phenylpiperidine-4-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting compound is then acetylated to yield 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109. The synthesis of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has been studied extensively for its potential therapeutic applications in various medical conditions. One of the most promising applications of 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 is in the treatment of addiction. Studies have shown that 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 can reduce drug-seeking behavior in animals and humans addicted to cocaine, heroin, and alcohol. 4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide-109 has also been investigated for its potential use in the treatment of depression, schizophrenia, and cancer.
properties
IUPAC Name |
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-8-6-14(7-9-17)15-10-12-20(13-11-15)18(22)19-16-4-2-1-3-5-16/h1-9,15,21H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGZCAFSJZQDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-N-phenylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)

![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
